3,4-Diphenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is a heterocyclic compound that belongs to the class of benzotriazepines This compound is characterized by its unique triazepine ring structure fused with a benzene ring and substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diphenyl-1,2,3,4-tetrahydro-1,3,4-benzotriazepine with an oxidizing agent to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions include various substituted benzotriazepine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may act as an inhibitor of certain enzymes involved in disease progression, thereby exhibiting therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Shares a similar benzodiazepine core structure but differs in the substitution pattern and ring fusion.
4,7-Diphenyltetrahydroisobenzofuran-1,3-dione: Another heterocyclic compound with a different ring system but similar phenyl substitutions
Uniqueness
3,4-Diphenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is unique due to its specific triazepine ring structure and the presence of two phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
111953-92-5 |
---|---|
Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3,4-diphenyl-1H-1,3,4-benzotriazepine-2,5-dione |
InChI |
InChI=1S/C20H15N3O2/c24-19-17-13-7-8-14-18(17)21-20(25)23(16-11-5-2-6-12-16)22(19)15-9-3-1-4-10-15/h1-14H,(H,21,25) |
InChI Key |
CCGBOIRRRKUGPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.